molecular formula C22H17ClF3NO2 B2379165 2-(4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}phenoxy)-1-(4-methylphenyl)ethan-1-one CAS No. 339020-07-4

2-(4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}phenoxy)-1-(4-methylphenyl)ethan-1-one

Cat. No.: B2379165
CAS No.: 339020-07-4
M. Wt: 419.83
InChI Key: QZTXPUKQCZTULS-UHFFFAOYSA-N
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Description

2-(4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}phenoxy)-1-(4-methylphenyl)ethan-1-one is a complex organic compound that features a trifluoromethyl group attached to a pyridine ring. This compound is notable for its unique chemical structure, which includes both aromatic and aliphatic components, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}phenoxy)-1-(4-methylphenyl)ethan-1-one typically involves multiple steps, starting with the preparation of the pyridine ring substituted with a trifluoromethyl group. One common method involves the use of trifluoromethylation reactions, where a trifluoromethyl group is introduced to the pyridine ring using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonate .

The next step involves the formation of the phenoxy group, which is achieved through nucleophilic substitution reactions. The final step is the coupling of the pyridine and phenoxy groups to form the desired compound. This can be done using various coupling reactions, such as Suzuki-Miyaura coupling, which employs palladium catalysts and boron reagents .

Industrial Production Methods

Industrial production of this compound often involves optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the concentration of reactants. The use of continuous flow reactors and automated synthesis equipment can further enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-(4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}phenoxy)-1-(4-methylphenyl)ethan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

2-(4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}phenoxy)-1-(4-methylphenyl)ethan-1-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound in various biological assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-(4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}phenoxy)-1-(4-methylphenyl)ethan-1-one involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes and receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}phenoxy)-1-(4-methylphenyl)ethan-1-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both chloro and trifluoromethyl groups enhances its reactivity and potential for diverse applications .

Properties

IUPAC Name

2-[4-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl]phenoxy]-1-(4-methylphenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17ClF3NO2/c1-14-2-6-16(7-3-14)21(28)13-29-18-8-4-15(5-9-18)10-20-19(23)11-17(12-27-20)22(24,25)26/h2-9,11-12H,10,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZTXPUKQCZTULS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)COC2=CC=C(C=C2)CC3=C(C=C(C=N3)C(F)(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17ClF3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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